8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15000134
InChI: InChI=1S/C15H17NO4/c1-16(2)7-8-6-11-9-4-3-5-10(9)15(19)20-14(11)13(18)12(8)17/h6,17-18H,3-5,7H2,1-2H3
SMILES:
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol

8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

Cat. No.: VC15000134

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Specification

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
IUPAC Name 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C15H17NO4/c1-16(2)7-8-6-11-9-4-3-5-10(9)15(19)20-14(11)13(18)12(8)17/h6,17-18H,3-5,7H2,1-2H3
Standard InChI Key MQVCTHIVDZNWKO-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CC2=C(C(=C1O)O)OC(=O)C3=C2CCC3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 8-[(dimethylamino)methyl]-6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, reflects its polycyclic framework. Key structural elements include:

  • A cyclopenta[c]chromen-4-one core fused with a dihydroxy-substituted benzene ring.

  • A dimethylamino methyl group at position 8, introducing basicity and potential for hydrogen bonding.

  • Hydroxyl groups at positions 6 and 7, contributing to solubility and redox activity.

The molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol (calculated from atomic masses).

Spectral and Stereochemical Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific derivative are unavailable in the provided sources, analogs such as 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one () exhibit characteristic peaks:

  • UV-Vis: Absorption at 280–320 nm due to the conjugated chromenone system.

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm) and cyclopentane methylenes (δ 2.5–3.5 ppm).
    The dimethylamino group likely introduces a singlet near δ 2.2 ppm for the N-methyl protons.

Synthesis and Derivative Design

Synthetic Pathways

The parent compound 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one () is synthesized via Friedel-Crafts acylation followed by cyclization (Fig. 1). For the target derivative, Mannich reaction is proposed to introduce the dimethylamino methyl group:

  • Base compound preparation: Cyclopentane-fused chromenone synthesis as described in.

  • Mannich functionalization: Reaction with formaldehyde and dimethylamine to install the -CH₂N(CH₃)₂ moiety at position 8.

Table 1: Key Reaction Conditions

StepReagentsTemperatureYield
CyclizationAlCl₃, DCM0–5°C62%
MannichHCHO, (CH₃)₂NH, EtOHReflux~45% (estimated)

Structural Analogues and SAR

Derivatives like 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one ( ) highlight the impact of substituents on bioactivity. The dimethylamino group enhances blood-brain barrier permeability in related compounds ( ).

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to the aromatic core; enhanced by hydroxyl and dimethylamino groups (logP ≈ 1.8 predicted).

  • pH sensitivity: The dimethylamino group (pKa ~8.5) confers pH-dependent ionization, affecting solubility and stability.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
logP1.82XLogP3
H-bond donors3Structure
H-bond acceptors5Structure

Pharmacological Research and Mechanisms

Antioxidant Activity

The 6,7-dihydroxy motif is critical for radical scavenging, as seen in flavonoid analogs (, ). In vitro assays with similar compounds show IC₅₀ values of 10–50 μM against DPPH radicals.

Applications and Future Directions

Drug Development

This compound serves as a lead for multifunctional agents targeting oxidative stress and neurodegeneration. Hybrid derivatives combining chromenone and aminoalkyl motifs show promise in preclinical models ( , ).

Analytical Challenges

Future work requires HPLC-MS standardization to quantify metabolic stability and degradation products.

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